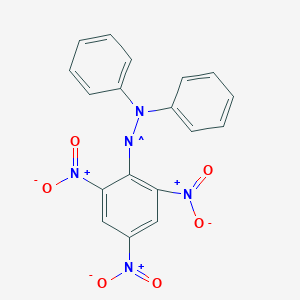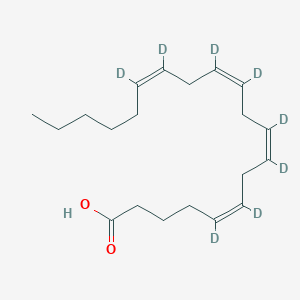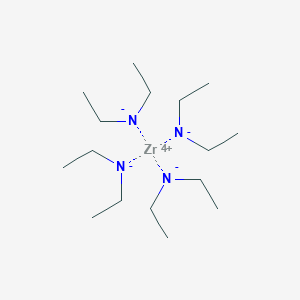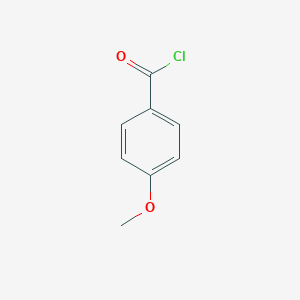
5-Chlor-2,4-Difluorpyrimidin
Übersicht
Beschreibung
5-Chloro-2,4-difluoropyrimidine: is an organic compound with the molecular formula C4HClF2N2 and a molecular weight of 150.51 g/mol . It is a colorless liquid that is used as a synthetic intermediate in the production of various pharmaceutical goods . The compound is characterized by the presence of chlorine and fluorine atoms attached to a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-difluoropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
5-Chloro-2,4-difluoropyrimidine is a synthetic intermediate used in the synthesis of various pharmaceutical goods . It is primarily used to synthesize potential kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They add phosphate groups to other proteins, altering their function and activity.
Mode of Action
As a potential kinase inhibitor, it likely interacts with kinases, possibly by binding to the active site of the enzyme and preventing it from adding phosphate groups to other proteins . This can result in changes to cell signaling pathways and potentially inhibit the growth of cells, such as cancer cells, that rely on these signals.
Biochemical Pathways
This includes pathways involved in cell growth, division, and death, as well as signal transduction pathways .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit the growth of cells, such as cancer cells, that rely on kinase-mediated signals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluoropyrimidine typically involves the reaction of 2,4-difluoropyridine with thionyl chloride to form 2,4-difluoro-5-chloropyridine-6-sulfonyl chloride. This intermediate is then reacted with an alcohol solvent in the presence of a base to yield 5-Chloro-2,4-difluoropyrimidine .
Industrial Production Methods: Industrial production of 5-Chloro-2,4-difluoropyrimidine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2,4-difluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluoropyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Comparison: 5-Chloro-2,4-difluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various synthetic applications .
Eigenschaften
IUPAC Name |
5-chloro-2,4-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZSTCLQANXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343702 | |
| Record name | 5-Chloro-2,4-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25151-07-9 | |
| Record name | 5-Chloro-2,4-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)


![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester](/img/structure/B33011.png)

![3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester](/img/structure/B33013.png)

